Thiazolidine hydrochloride
Overview
Description
Thiazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Mode of Action
This compound interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .
Pharmacokinetics
The pharmacokinetics of this compound involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of this compound .
Result of Action
The result of this compound’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .
Action Environment
The action of this compound is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Biochemical Analysis
Biochemical Properties
Thiazolidine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of sulfur in this compound enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound exhibits fast reaction kinetics with 1,2-aminothiols, forming a thiazolidine product that remains stable under physiological conditions . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving Wistar rats and Swiss mice, thiazolidine-2,4-dione derivatives (a class of drugs related to this compound) showed anti-hyperglycemic and anti-hyperlipidemic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidine hydrochloride can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is typically carried out under physiological conditions, which allows for the formation of a stable thiazolidine product without the need for a catalyst . The reaction is efficient and can be performed at neutral pH, making it suitable for bioconjugation applications .
Industrial Production Methods: Industrial production of this compound often involves the use of ortho-boronic acid modified benzaldehydes to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Thiazolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Thiazolidinone
- Thiazoline
- Thiazole
Properties
IUPAC Name |
1,3-thiazolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQQQKGAXDBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of IOTH?
A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]
Q2: How does IOTH interact with biological targets?
A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.
Q3: Has computational chemistry been used to study IOTH?
A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []
Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?
A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.
Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?
A5: Research suggests potential applications for thiazolidine derivatives in various areas:
- Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.
- Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.
Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?
A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.
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